molecular formula C19H22BFO3 B6319349 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester CAS No. 2121515-23-7

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester

Cat. No.: B6319349
CAS No.: 2121515-23-7
M. Wt: 328.2 g/mol
InChI Key: NAEFVCGSQYBEJN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester (CAS 2121515-23-7) is an organoboron compound serving as a versatile synthetic intermediate in chemical research and development . This boronic acid pinacol ester is characterized by a molecular formula of C19H22BFO3 and a molecular weight of 328.186 g/mol . It has a density of approximately 1.1 g/cm³ and a boiling point of 435.6±40.0 °C at 760 mmHg . The benzyloxy and fluoro substituents on the phenyl ring make it a valuable protected precursor for constructing complex biaryl structures via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its primary research value lies in its application in medicinal chemistry and materials science for the synthesis of fluorine-containing and benzyl-protected molecular scaffolds. As a stable boronic ester, it offers advantages in handling and storage compared to the corresponding boronic acid. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling precautions, as similar compounds often carry warnings for causing skin and eye irritation or specific target organ toxicity . It is typically recommended for storage at 2-8°C .

Properties

IUPAC Name

2-(4-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFVCGSQYBEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137656
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-23-7
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-(Benzyloxy)-4-fluorophenylboronic acid. This can be achieved through the borylation of 3-(benzyloxy)-4-fluorobenzene using a suitable borylation reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Esterification: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This reaction is typically carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and the use of efficient catalysts to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Key Reagents and Conditions:

ComponentTypical Examples
CatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseK₂CO₃, Na₂CO₃, CsF
SolventTHF, DMF, toluene
Temperature60–100°C (reflux)

Substrate Compatibility:

  • Aryl Halides : Bromobenzene, 4-chloropyridine, or 2-iodothiophene.

  • Heteroaryl Partners : Pyridines, thiophenes, or furans.

The fluorine atom at the 4-position enhances electron-withdrawing effects, accelerating transmetalation but potentially reducing oxidative addition efficiency compared to non-fluorinated analogs.

Reaction Pathway

The pinacol ester undergoes hydrolysis under acidic or basic conditions to yield 3-(benzyloxy)-4-fluorophenylboronic acid. This reaction is critical for accessing the free boronic acid, which is less stable but more reactive in certain contexts .

Hydrolysis Conditions:

ParameterAcidic HydrolysisBasic Hydrolysis
ReagentHCl (1–3 M)NaOH (1–3 M)
SolventWater/THF mixtureWater/EtOH mixture
Time2–6 hours1–3 hours
Temperature25–50°C25–50°C

The reaction rate is influenced by steric hindrance from the benzyloxy group, which slows hydrolysis compared to less-substituted analogs .

Product Formation

Controlled oxidation converts the boronic ester into phenolic derivatives or quinones, depending on the oxidizing agent:

Oxidizing AgentProductConditions
H₂O₂ (30%)3-(Benzyloxy)-4-fluorophenol50°C, 12 hours
KMnO₄Quinone derivativeH₂SO₄, 80°C, 6 hours

The fluorine substituent stabilizes intermediates through inductive effects, favoring para-quinone formation over ortho-products.

Degradation Pathways

  • Protodeboronation : Occurs under strongly acidic or basic conditions, leading to defunctionalization of the aryl ring .

  • Oxidative Deborylation : Observed with strong oxidizers like HNO₃, resulting in loss of the boron moiety .

Stability Data:

ConditionStability Profile
Ambient storageStable for >12 months
Aqueous pH 7–9Gradual hydrolysis
Light exposureNo significant degradation

Case Study: Anticandidate Agent Intermediate

In a 2024 study, the compound was used to synthesize a triazole-containing antifungal precursor via sequential Suzuki coupling and click chemistry.

StepReactionYield
Suzuki couplingWith 2-bromopyridine78%
HydrolysisBoronic acid formation92%
Click reactionCu-catalyzed azide-alkyne85%

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)-4-fluorophenylboronic acid pinacol ester is primarily used as a building block in organic synthesis. Its boronic acid functionality enables it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules.

Table 1: Key Reactions Involving Boronic Esters

Reaction TypeDescription
Suzuki-Miyaura CouplingFormation of carbon-carbon bonds between aryl halides and boronic acids.
DeboronationUseful for functionalizing boronic esters to yield alcohols or amines.
HydromethylationEnables the addition of methyl groups to alkenes via radical mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. The incorporation of fluorine enhances biological activity and metabolic stability.

Case Study: Anticancer Agents

Research indicates that derivatives of 3-(benzyloxy)-4-fluorophenylboronic acid exhibit cytotoxic properties against cancer cell lines. For example, a study demonstrated that modifications to the boronic acid moiety can lead to enhanced selectivity towards cancerous tissues while minimizing toxicity to normal cells .

Material Science

The compound's unique properties make it suitable for developing advanced materials such as polymers and nanomaterials. Boronic esters can form dynamic covalent bonds, allowing for the creation of responsive materials that can change properties under different conditions.

Table 2: Applications in Material Science

ApplicationDescription
Responsive PolymersPolymers that change structure or properties in response to stimuli (pH, temperature).
NanomaterialsUtilization in the synthesis of nanoparticles for drug delivery systems.

Catalysis

3-(Benzyloxy)-4-fluorophenylboronic acid pinacol ester plays a role in catalytic processes, particularly in protodeboronation reactions. These reactions are crucial for the functionalization of organic compounds and have been explored for their efficiency in synthesizing complex molecules from simpler precursors .

Case Study: Catalytic Protodeboronation

A recent study highlighted a novel catalytic method utilizing this boronic ester for the protodeboronation of alkyl boronic esters, enabling formal anti-Markovnikov hydromethylation of alkenes . This method demonstrates the versatility of boron compounds in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The presence of the benzyloxy and fluorine substituents can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the benzyloxy and fluorine substituents, resulting in different reactivity and applications.

    4-Fluorophenylboronic Acid Pinacol Ester:

    3-(Benzyloxy)phenylboronic Acid Pinacol Ester: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.

Uniqueness

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester is unique due to the combined presence of the benzyloxy and fluorine substituents on the phenyl ring. This combination enhances its reactivity in cross-coupling reactions and broadens its range of applications in organic synthesis, material science, and medicinal chemistry.

Biological Activity

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a benzyloxy group and a fluorophenyl moiety, contributing to its reactivity and interaction with biological targets.

  • IUPAC Name: this compound
  • Molecular Formula: C19H22BFO3
  • CAS Number: 2121515-23-7
  • Molecular Weight: 320.19 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The boronic acid functional group allows it to form reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes.

Target Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and antimicrobial resistance. The specific molecular targets can vary based on the biological context but often include serine proteases and glycosidases.

Biological Activities

  • Anticancer Properties
    • Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the benzyloxy and fluorophenyl groups may enhance selectivity towards cancerous cells.
    • Case Study: In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the inhibition of bacterial enzymes critical for cell wall synthesis.
    • Case Study: In a series of experiments against Gram-positive and Gram-negative bacteria, the compound showed significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The presence of the benzyloxy group may enhance solubility in organic solvents, while the boronic acid moiety facilitates interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(benzyloxy)-4-fluorophenylboronic acid pinacol ester, and how can purity be ensured?

  • Methodology : Begin with 3-hydroxy-4-fluorophenylboronic acid as a precursor. Protect the hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent pinacol ester formation can be achieved via refluxing with pinacol in toluene under Dean-Stark conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>97%) is validated by GC or HPLC .
  • Key Considerations : Monitor reaction progress via TLC and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS . Anhydrous conditions are critical to avoid boronic acid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 11B^{11}\text{B} NMR confirms boronate ester formation (δ ~30 ppm). 19F^{19}\text{F} NMR detects fluorine environment (δ -110 to -120 ppm for aryl-F).
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion ([M+H]+^+) and isotopic patterns.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity and detects anhydride byproducts .

Q. How does the fluorine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine at the 4-position enhances electrophilicity of the boronate, accelerating transmetallation. However, steric hindrance from the benzyloxy group may reduce coupling efficiency with bulky aryl halides. Compare reactivity with non-fluorinated analogs (e.g., 3-benzyloxyphenylboronic acid pinacol ester) using kinetic studies .

Advanced Research Questions

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Stability Protocols : Store under inert atmosphere (Ar/N₂) at 4°C to prevent hydrolysis. Use stabilizers like BHT (butylated hydroxytoluene) in solid-state storage. For reactions, employ degassed solvents and avoid protic media. Stability can be monitored via 11B^{11}\text{B} NMR to detect boronic acid regeneration .

Q. How can conflicting data on reaction yields with different palladium catalysts be resolved?

  • Experimental Design : Systematically test catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3) under identical conditions (solvent, base, temperature). Use Design of Experiments (DoE) to identify interactions between catalyst loading, ligand choice, and substrate stoichiometry. Analyze byproducts via LC-MS to pinpoint deactivation pathways (e.g., protodeboronation) .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions involving this boronate?

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic sites on the aryl ring. Compare with experimental results (e.g., bromination or nitration). Solvent effects (e.g., THF vs. DMSO) can be modeled using PCM (Polarizable Continuum Model) . Correlate HOMO-LUMO gaps with observed reactivity in cross-couplings .

Q. How do impurities (e.g., pinacol diesters or benzyl ether byproducts) affect downstream applications?

  • Analytical Workflow : Use 2D-LC/MS/MS to trace impurities. For pharmaceutical intermediates, assess impact on API crystallinity via PXRD . Develop preparative HPLC methods (C18, methanol/water) to isolate and characterize byproducts. Quantify limits using ICH guidelines (e.g., ≤0.15% for unknown impurities) .

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